molecular formula C21H33N3O4 B1624225 H-Leu-leu-phe-OH CAS No. 74479-02-0

H-Leu-leu-phe-OH

Cat. No.: B1624225
CAS No.: 74479-02-0
M. Wt: 391.5 g/mol
InChI Key: UBZGNBKMIJHOHL-BZSNNMDCSA-N
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Description

Leu-Leu-Phe is a peptide.

Scientific Research Applications

  • Peptide Chemistry and Degradation Studies : The peptide boronic acid derivative 2-Pyz-(CO)-Phe-Leu-B(OH)(2), closely related to H-Leu-leu-phe-OH, is a potent inhibitor of the 20S proteasome and an anticancer agent. Its stability and degradation pathways have been studied, revealing oxidative degradation as a major pathway (Wu, Waugh, & Stella, 2000).

  • Biochemical Studies on Enkephalin and Related Fragments : Research on Leu-enkephalin, a compound containing the sequence of this compound, has provided insights into the chemical shifts and line widths of carboxyl and amino terminal groups in aqueous solutions. This aids in understanding the solvation and conformational changes in peptides (Karayannis, Gerothanassis, Sakarellos-Daitsiotis, Sakarellos, & Marraud, 1990).

  • Enzymatic Activity and Hydrolysis : Studies have shown that enkephalins, including Leu-enkephalin, are subject to enzymatic hydrolysis which can regulate their function in the nervous system. This research is crucial for understanding the physiological role of these peptides (Vogel & Altstein, 1977).

  • Reactivity Studies in Peptides : The reactivity of CH groups in a Leu dipeptide to OH radical abstraction was studied, providing insights into peptide bond formation and stability (Scheiner & Kar, 2010).

  • Peptide Synthesis and Molecular Interaction : Research on synthetic peptides including this compound analogs has been conducted to understand their interactions and activities. This includes studies on molecular conformation and activity in relation to enzyme inhibition or receptor activation (Gavuzzo et al., 2009).

  • Peptide Bond Synthesis Catalysis : Thermolysin-catalyzed coupling between Cbz-Phe-OH and Leu-NH2 was examined to achieve a high yield in peptide synthesis. This research provides insights into the efficiency and specificity of peptide bond synthesis (Oka & Morihara, 1980).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-13(2)10-16(22)19(25)23-17(11-14(3)4)20(26)24-18(21(27)28)12-15-8-6-5-7-9-15/h5-9,13-14,16-18H,10-12,22H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZGNBKMIJHOHL-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428627
Record name AG-G-96132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74479-02-0
Record name AG-G-96132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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